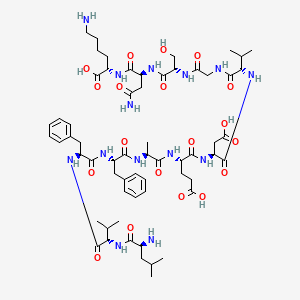
H2N-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A Amyloid(17-28) human is a peptide fragment derived from the amyloid precursor protein. This peptide is known for its role in the formation of amyloid plaques, which are associated with various neurodegenerative diseases, including Alzheimer’s disease. The study of A Amyloid(17-28) human is crucial for understanding the mechanisms of amyloid aggregation and its implications in disease pathology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A Amyloid(17-28) human typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of A Amyloid(17-28) human involves large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by high-performance liquid chromatography purification and mass spectrometry verification.
Chemical Reactions Analysis
Types of Reactions
A Amyloid(17-28) human can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects of specific residues on amyloid formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
A Amyloid(17-28) human is extensively studied in various scientific fields:
Chemistry: Used to study peptide synthesis, folding, and aggregation.
Biology: Investigated for its role in cellular processes and interactions with other biomolecules.
Medicine: Key in understanding the pathology of neurodegenerative diseases and developing therapeutic strategies.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting amyloid-related diseases.
Mechanism of Action
A Amyloid(17-28) human exerts its effects through the formation of amyloid fibrils. The peptide undergoes a conformational change from a random coil to a β-sheet structure, leading to the aggregation into fibrils. These fibrils can disrupt cellular membranes, induce oxidative stress, and trigger inflammatory responses, contributing to neurodegeneration.
Comparison with Similar Compounds
Similar Compounds
Amyloid-β(1-42): A longer peptide fragment also involved in amyloid plaque formation.
Amyloid-β(1-40): Another variant of amyloid-β with similar aggregation properties.
α-Synuclein: A protein associated with Parkinson’s disease that forms amyloid-like fibrils.
Uniqueness
A Amyloid(17-28) human is unique due to its specific sequence and its role in the early stages of amyloid aggregation. Unlike longer amyloid-β peptides, A Amyloid(17-28) human provides insights into the initial steps of fibril formation and the minimal sequence required for aggregation.
Properties
Molecular Formula |
C61H92N14O19 |
|---|---|
Molecular Weight |
1325.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C61H92N14O19/c1-31(2)24-37(63)52(84)74-50(33(5)6)60(92)73-41(26-36-18-12-9-13-19-36)55(87)70-40(25-35-16-10-8-11-17-35)54(86)66-34(7)51(83)68-38(21-22-47(79)80)53(85)72-43(28-48(81)82)57(89)75-49(32(3)4)59(91)65-29-46(78)67-44(30-76)58(90)71-42(27-45(64)77)56(88)69-39(61(93)94)20-14-15-23-62/h8-13,16-19,31-34,37-44,49-50,76H,14-15,20-30,62-63H2,1-7H3,(H2,64,77)(H,65,91)(H,66,86)(H,67,78)(H,68,83)(H,69,88)(H,70,87)(H,71,90)(H,72,85)(H,73,92)(H,74,84)(H,75,89)(H,79,80)(H,81,82)(H,93,94)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 |
InChI Key |
CHTQGLMJAUMOSZ-GWTLYKIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


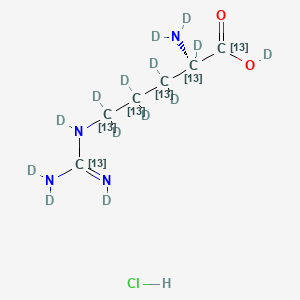
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
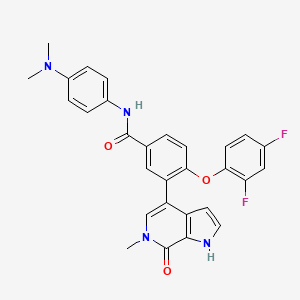
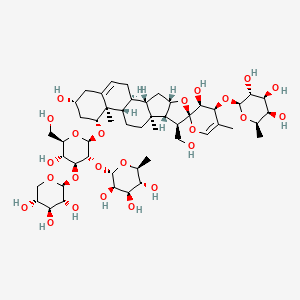
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
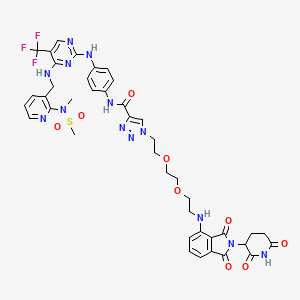
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
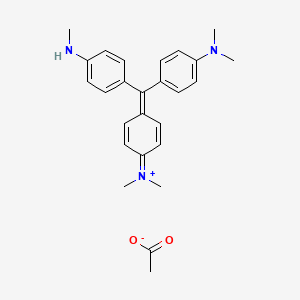
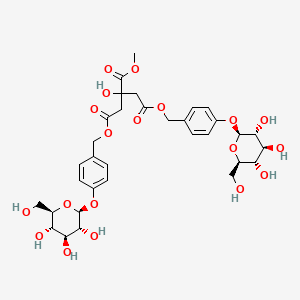
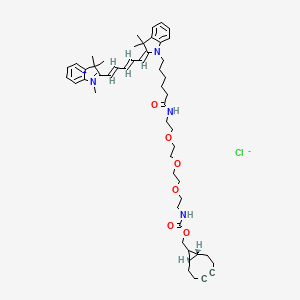
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
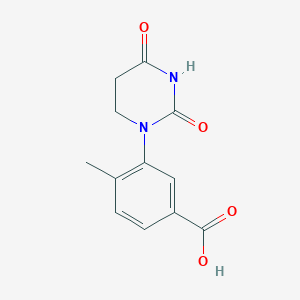
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
